

Application Notes and Protocols for Bonding Optical Components with Permabond 910

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Compound of Interest

Compound Name: Permabond 910

Cat. No.: B1167610

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These application notes provide a detailed guide for using **Permabond 910**, a methyl cyanoacrylate adhesive, for bonding optical components. This document summarizes the material properties, provides a comprehensive experimental protocol, and includes logical workflow diagrams to assist in the successful application of this adhesive in research, development, and manufacturing environments.

Material Properties

Permabond 910 is a single-part, low-viscosity, fast-curing adhesive.^{[1][2]} It polymerizes at room temperature when pressed into a thin film between two surfaces.^[1] While primarily designed for bonding metal surfaces, it also adheres to a variety of other materials, including many plastics and rubbers.^{[1][2]}

Quantitative Data Summary

A summary of the key performance indicators for **Permabond 910** is provided in the table below. This data is essential for determining the suitability of the adhesive for specific optical applications.

Property	Value
Chemical Composition	Methyl cyanoacrylate
Appearance	Colorless Liquid
Viscosity	70 - 90 mPa.s (cP) at 25°C
Specific Gravity	1.1
Fixture Time	10 - 15 seconds (on Steel, Buna N Rubber, Phenolic)
Full Cure Time	24 hours at room temperature
Maximum Gap Fill	0.15 mm (0.006 in)
Service Temperature Range	-55°C to 82°C (-65°F to 180°F)
Shear Strength (ISO 4587)	Steel: 23-29 N/mm ² (3300-4200 psi)Aluminum: 13-15 N/mm ² (1900-2200 psi)Brass: 21 N/mm ² (3000 psi)Stainless Steel: 21 N/mm ² (3000 psi)ABS, PVC, Polycarbonate: >6-10 N/mm ² (870-1450 psi)
Dielectric Strength	25 kV/mm
Outgassing (as Eastman 910)	Total Mass Loss (TML): 6.15%Collected Volatile Condensable Materials (CVCM): 0.00%

Note on Optical Properties: The manufacturer's datasheets for **Permabond 910** do not specify the refractive index or light transmittance of the cured adhesive. For applications where the adhesive will be in the optical path, it is critical that the user independently measures these properties to ensure they meet the specific requirements of the optical system.

Experimental Protocol: Bonding Optical Components

This protocol outlines the step-by-step procedure for bonding optical components using **Permabond 910**. Adherence to these steps is crucial for achieving high-quality, reliable bonds.

2.1 Materials and Equipment

- **Permabond 910** adhesive
- Optical components to be bonded (e.g., lenses, prisms, filters)
- Substrates (e.g., glass, metal, plastic)
- Solvents for cleaning (e.g., acetone, isopropanol)[[1](#)]
- Lint-free wipes
- Gloves (polyethylene recommended)[[3](#)]
- Safety glasses[[3](#)]
- Alignment jigs or fixtures
- Pipette or dispensing needle for adhesive application
- Well-ventilated workspace

2.2 Surface Preparation

Proper surface preparation is critical to achieving a strong and durable bond.[[1](#)]

- **Cleaning:** Thoroughly clean all bonding surfaces to remove any contaminants such as dust, grease, or oils.[[1](#)] Use a suitable solvent like acetone or isopropanol with lint-free wipes.[[1](#)]
- **Drying:** Ensure all surfaces are completely dry before applying the adhesive.
- **Abrasion (for metals):** For metal surfaces like aluminum or copper alloys, a light abrasion with emery cloth can help remove the oxide layer and improve adhesion.[[1](#)] Be sure to clean the surface again after abrasion to remove any loose particles.[[3](#)]

2.3 Adhesive Application

- **Dispensing:** Apply a very small, sparing amount of **Permabond 910** to one of the bonding surfaces.[[1](#)] Over-application can lead to slow cure times and weaker bonds.

- Thin Film: The adhesive cures best when pressed into a thin film.[\[1\]](#)

2.4 Component Assembly and Curing

- Alignment: Quickly and accurately align the optical components.[\[1\]](#) Use of alignment jigs is highly recommended for precision applications.
- Assembly: Bring the components together firmly to spread the adhesive into a thin layer.[\[1\]](#)
- Pressure: Apply gentle, consistent pressure to the assembly to ensure a thin, uniform bond line.
- Fixture Time: Hold the assembly in place without disturbance for at least 10-15 seconds to allow the adhesive to achieve initial fixture strength.[\[1\]](#)
- Full Cure: Allow the bonded assembly to cure for a full 24 hours at room temperature to reach maximum bond strength.[\[1\]](#)

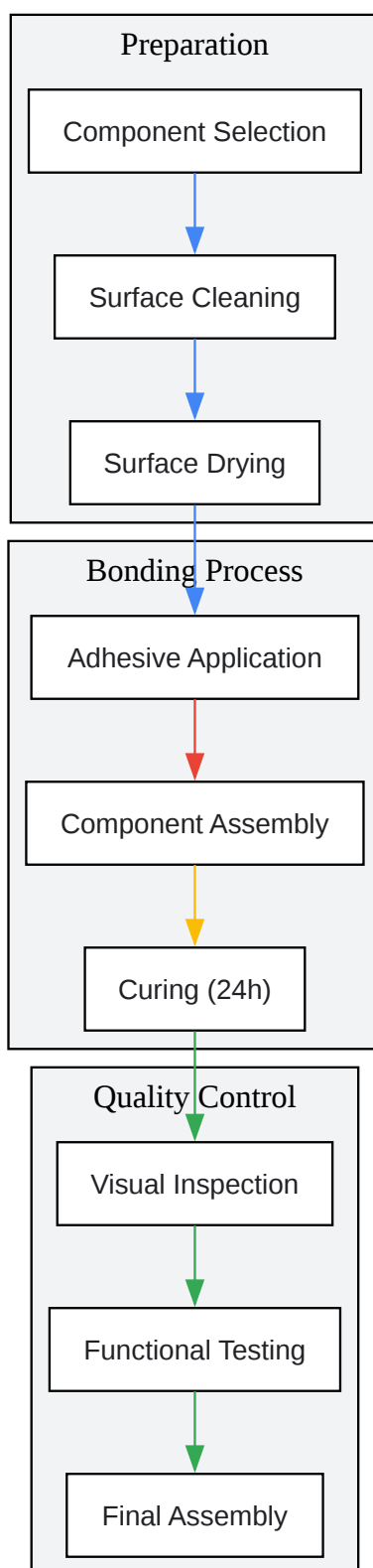
2.5 Quality Control

- Visual Inspection: After curing, visually inspect the bond for any voids, bubbles, or misalignment.
- Functional Testing: Perform any necessary functional tests on the optical assembly to ensure it meets performance specifications.

Diagrams

3.1 Experimental Workflow

The following diagram illustrates the logical workflow for the process of bonding optical components with **Permabond 910**.

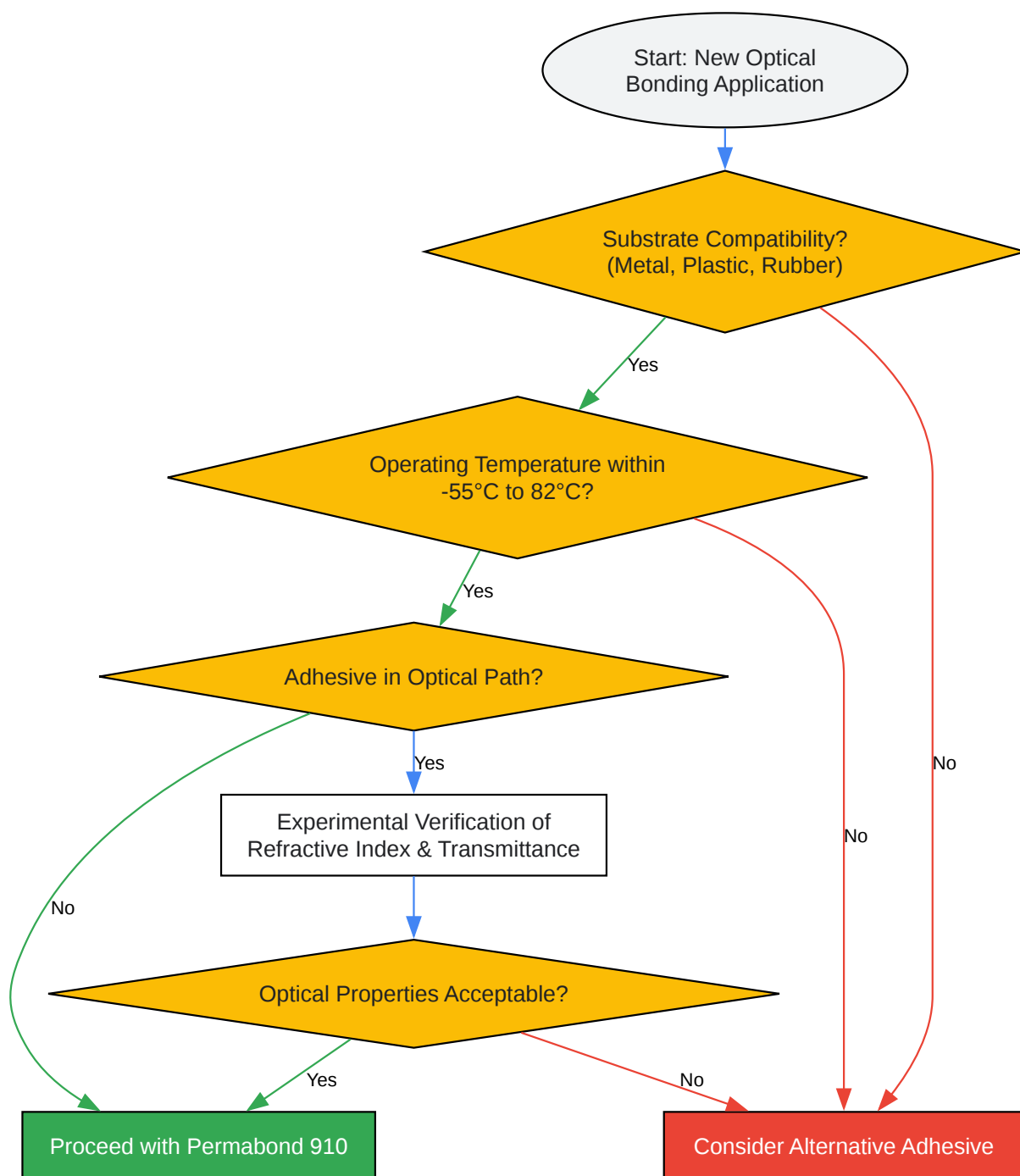


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Bonding Process Workflow

3.2 Adhesive Selection Logic

This diagram provides a decision-making framework for determining if **Permabond 910** is a suitable adhesive for a specific optical bonding application.



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Adhesive Selection Decision Tree

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